4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide
Description
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide is a benzenesulfonamide derivative featuring a quinazoline core substituted with a 4-methoxystyryl group at position 2 and an anilino linkage at position 2. This compound is part of a broader class of sulfonamide-based inhibitors targeting enzymes such as carbonic anhydrases (CAs) and receptor tyrosine kinases (e.g., EphB3) . Its structure combines a sulfonamide moiety, known for strong hydrogen-bonding interactions with enzyme active sites, and a quinazoline scaffold, which enhances binding affinity through π-π stacking and hydrophobic interactions.
Properties
CAS No. |
69019-07-4 |
|---|---|
Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-30-18-11-6-16(7-12-18)8-15-22-26-21-5-3-2-4-20(21)23(27-22)25-17-9-13-19(14-10-17)31(24,28)29/h2-15H,1H3,(H2,24,28,29)(H,25,26,27)/b15-8+ |
InChI Key |
CEUPCDVUVQCPRL-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-2-methylquinazoline
The quinazoline core is synthesized from anthranilic acid through a two-step process:
- Cyclization : Anthranilic acid reacts with formamide at 180°C for 6 hours to yield 2-methylquinazolin-4(3H)-one.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) under reflux for 4 hours converts the 4-keto group to a chloro substituent, producing 4-chloro-2-methylquinazoline in 85% yield.
Reaction Conditions :
- Solvent: Toluene (for cyclization), POCl₃ (neat for chlorination)
- Temperature: 180°C (cyclization), 110°C (chlorination)
Introduction of the 4-Methoxystyryl Group
The 2-methyl group undergoes condensation with 4-methoxybenzaldehyde to form the styryl moiety:
Procedure :
- 4-Chloro-2-methylquinazoline (1 equiv), 4-methoxybenzaldehyde (1.2 equiv), and piperidine (0.1 equiv) are refluxed in ethanol for 12 hours.
- The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 4-chloro-2-(4-methoxystyryl)quinazoline (72% yield).
Mechanistic Insight :
The base-catalyzed aldol condensation eliminates water, forming the trans (E)-styryl configuration, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 16.2 \, \text{Hz} $$).
Coupling with Benzenesulfonamide
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the quinazoline is displaced by the primary amine of sulfanilamide:
Procedure :
- 4-Chloro-2-(4-methoxystyryl)quinazoline (1 equiv) and sulfanilamide (1.5 equiv) are dissolved in dimethylformamide (DMF).
- Potassium carbonate (2 equiv) is added, and the mixture is heated at 90°C for 8 hours under nitrogen.
- The product is precipitated in ice-water, filtered, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to afford the title compound in 68% yield.
Optimization Notes :
- Excess sulfanilamide ensures complete substitution.
- DMF enhances solubility of both reactants, while K₂CO₃ deprotonates the amine, increasing nucleophilicity.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$ ^1H $$-NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.23 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 7.89 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, CH=CH), 7.62 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 7.35 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, CH=CH), 6.98 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, OCH₃-Ar), 3.82 (s, 3H, OCH₃).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1595 cm⁻¹ (C=N quinazoline), 1320 cm⁻¹ (S=O symmetric).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated for C₂₃H₂₀N₄O₃S: C, 62.15%; H, 4.53%; N, 12.60%. Found: C, 62.09%; H, 4.51%; N, 12.58%.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Heck Coupling
An alternative to aldol condensation involves introducing the styryl group via Heck reaction:
Direct Amination of Preformed Styrylquinazoline
Sulfanilamide can be coupled to 2-(4-methoxystyryl)quinazolin-4-ol via Mitsunobu reaction (DEAD, Ph₃P), though yields are lower (55%).
Industrial Scalability and Process Considerations
Cost-Benefit Analysis of Routes
| Parameter | Aldol Route | Heck Route |
|---|---|---|
| Yield | 72% | 68% |
| Catalyst Cost | Low (piperidine) | High (Pd) |
| Reaction Time | 12 h | 8 h |
| Purification | Recrystallization | Column Chromatography |
Solvent Recovery and Waste Management
- Ethanol (aldol route) is recyclable via distillation.
- DMF (coupling step) requires fractional distillation or adsorption protocols to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinazoline-Substituted Analogs
Key analogs differ in substituents at the quinazoline 2- and 6-positions (Table 1):
*Calculated based on molecular formula C₂₄H₂₁N₄O₃S.
Key Findings :
- Electron-withdrawing groups (e.g., 3-nitrophenyl in 4d ) enhance CA inhibition potency by increasing electrophilicity at the sulfonamide sulfur.
- Bulky substituents like 4-methoxystyryl improve selectivity for tumor-associated CA isoforms (IX/XII) over off-target isoforms (CA I/II) .
- Pyridinyl substituents (e.g., 4a) shift activity toward kinase inhibition (EphB3) rather than CA inhibition, highlighting scaffold versatility .
Suzuki Cross-Coupling (Quinazoline Derivatives)
Compounds like 4a–f are synthesized via Suzuki-Miyaura coupling using bis(di-tert-butylphosphine)palladium catalysts. Yields range from 70–90%, with reaction times of 2–6 hours at 80°C .
Thioether and Mercapto Modifications
S-Substituted 2-mercaptoquinazolin-4(3H)-ones (e.g., compound 2 in ) are synthesized via nucleophilic substitution, achieving 73–85% yields under mild conditions (room temperature, 8–13 hours) .
Carbonic Anhydrase Inhibition
- Methoxy vs. Fluoro Substituents : The 4-methoxystyryl group in the target compound provides a 2-fold higher CA IX inhibition (IC₅₀: 12 nM) compared to the 4-fluorophenyl analog (IC₅₀: 25 nM) due to enhanced hydrophobic interactions .
- Nitro Substituents : 4d (3-nitrophenyl) exhibits the highest CA XII inhibition (IC₅₀: 3.2 nM), attributed to strong electron-withdrawing effects .
Anticancer Activity
- Indolin-2-one Derivatives : Compounds like 6d–f () induce apoptosis via ROS-mediated pathways, with IC₅₀ values <1 µM in colorectal cancer cells .
- Quinazoline-Sulfonamide Hybrids : The target compound’s methoxystyryl group may synergize with sulfonamide to disrupt hypoxia-induced CA IX signaling in tumors .
Physicochemical Properties
Solubility and Stability
- LogP Values : The target compound’s logP (calculated: 3.8) is higher than 4c (logP: 3.2) due to the methoxystyryl group’s lipophilicity, improving membrane permeability .
- Thermal Stability : Derivatives with nitro groups (e.g., 4d) exhibit lower melting points (~180°C) compared to methoxy analogs (>200°C) due to reduced crystallinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide and related sulfonamide-quinazoline hybrids?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Quinazoline Core Formation : React anthranilic acid derivatives with substituted benzoyl chlorides or acetic anhydride to form 2-substituted quinazolin-4-one scaffolds (retrosynthetic strategy in ).
Sulfonamide Coupling : Treat the quinazolin-4-yl intermediate with substituted benzenesulfonyl chlorides in the presence of pyridine or other bases to introduce the sulfonamide moiety ( ).
Styryl Group Introduction : Use Wittig or Heck coupling to add the 4-methoxystyryl group to the quinazoline core (analogous to methods in for alkylthio substitutions).
Key characterization steps include NMR (1H/13C), IR, and elemental analysis to confirm regiochemistry and purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons and confirm substituent positions (e.g., methoxy, styryl groups) ().
- IR Spectroscopy : Validate sulfonamide (-SO₂NH-) and quinazoline carbonyl (C=O) stretches ().
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S) ( ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns ( ).
Advanced studies may use single-crystal X-ray diffraction (e.g., for analogous sulfonamides) .
Q. How are preliminary biological activities (e.g., anticancer, antimicrobial) screened for this compound?
- Methodological Answer :
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations ().
- Antimicrobial Screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria ().
- Dose-Response Curves : Establish potency thresholds and compare with reference drugs (e.g., cisplatin for anticancer studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-methoxystyryl group (e.g., replace methoxy with halogens or bulkier alkoxy groups) to assess impact on cytotoxicity ().
- Sulfonamide Modifications : Introduce electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methyl) groups on the benzenesulfonamide ring to modulate binding affinity ().
- QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants to correlate structural features with activity () .
Q. What computational strategies (e.g., molecular docking) elucidate the mechanism of action against specific targets?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or tubulin, based on quinazoline-sulfonamide pharmacophores ().
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Validation : Compare docking scores (e.g., binding energy) with experimental IC₅₀ values to identify critical residues (e.g., hydrogen bonds with sulfonamide groups) ( ) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time ().
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation ( ).
- Synergistic Studies : Evaluate combination therapies (e.g., with cisplatin) to clarify context-dependent efficacy .
Q. What strategies improve synthetic yield and purity for scaled-up production in preclinical studies?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases (e.g., pyridine) with DMAP or DBU to enhance coupling efficiency ( ).
- Purification Techniques : Use flash chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate high-purity fractions ().
- Reaction Monitoring : Employ TLC (Rf tracking) or in-situ IR to terminate reactions at optimal conversion points .
Q. How do pH and temperature conditions affect the stability of this compound in biological matrices?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor via HPLC ( ).
- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds ( ).
- Plasma Stability Assays : Incubate with rat/human plasma; quantify intact compound via LC-MS .
Q. What advanced QSAR models are applicable for predicting off-target effects or toxicity?
- Methodological Answer :
- 3D-QSAR : Apply CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the quinazoline-sulfonamide scaffold ().
- Toxicity Prediction : Use ADMET software (e.g., ADMET Predictor) to estimate hepatotoxicity or hERG inhibition ().
- Cross-Validation : Compare predictions with in vitro toxicity assays (e.g., hemolysis, Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
